molecular formula C25H21N3O3 B12380491 RIP1 kinase inhibitor 9

RIP1 kinase inhibitor 9

Cat. No.: B12380491
M. Wt: 411.5 g/mol
InChI Key: YXUKPOXQACMKOS-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RIP1 kinase inhibitor 9 is a compound that targets receptor-interacting protein kinase 1 (RIPK1), a critical mediator of programmed necrosis, inflammation, and cell death. RIPK1 is involved in various pathological conditions, including stroke, myocardial infarction, systemic inflammatory response syndrome, Alzheimer’s disease, and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RIP1 kinase inhibitor 9 involves multiple steps, including the preparation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a benzoxazepinone core, followed by functional group modifications to introduce specific substituents . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for scalability, including the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-3-phenyl-1H-indole-5-carboxamide

InChI

InChI=1S/C25H21N3O3/c1-28-22-9-5-6-10-23(22)31-15-21(25(28)30)27-24(29)17-11-12-20-18(13-17)19(14-26-20)16-7-3-2-4-8-16/h2-14,21,26H,15H2,1H3,(H,27,29)/t21-/m0/s1

InChI Key

YXUKPOXQACMKOS-NRFANRHFSA-N

Isomeric SMILES

CN1C2=CC=CC=C2OC[C@@H](C1=O)NC(=O)C3=CC4=C(C=C3)NC=C4C5=CC=CC=C5

Canonical SMILES

CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=CC4=C(C=C3)NC=C4C5=CC=CC=C5

Origin of Product

United States

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